(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
Description
(2S,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely employed in peptide synthesis. The compound features a rigid pyrrolidine scaffold with stereochemical control at the 2S and 4S positions. The Fmoc (9-fluorenylmethoxycarbonyl) group at the 1-position acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The 4-methoxy substituent introduces steric and electronic modulation, influencing conformational flexibility and intermolecular interactions. The carboxylic acid at the 2-position facilitates peptide bond formation via standard coupling reagents. This compound is critical in solid-phase peptide synthesis (SPPS) for constructing complex peptides with reduced aggregation tendencies .
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEFBAHAZRPPFE-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150233 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190617-97-0 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190617-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (2S,4S)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-4-methoxypyrrolidine-2-carboxylic acid, is a synthetic compound with significant implications in medicinal chemistry and drug design. Its unique structure, characterized by a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a valuable building block in peptide synthesis and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1190617-97-0
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.39 g/mol
- InChI Key : UZEFBAHAZRPPFE-DJJJIMSYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its role as an intermediate in peptide synthesis and its potential pharmacological properties.
The compound's mechanism of action primarily revolves around its ability to act as a prodrug or intermediate in the synthesis of bioactive peptides. The Fmoc group is utilized for protecting the amino group during peptide coupling reactions, which allows for selective modifications that can enhance the pharmacological profile of the resultant peptides.
1. Peptide Synthesis Applications
Studies have shown that this compound is effective in the synthesis of cyclic peptides. The incorporation of the Fmoc protecting group allows for efficient coupling reactions while maintaining stability under various reaction conditions. For instance, research indicates that using this compound in solid-phase peptide synthesis (SPPS) leads to high yields of cyclic peptides with favorable bioactivity profiles .
2. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
3. Anticancer Properties
Recent investigations into the anticancer potential of compounds derived from this pyrrolidine structure have shown promising results. Specifically, certain analogs have been found to induce apoptosis in cancer cell lines through pathways involving caspase activation and mitochondrial dysfunction .
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Evaluated antimicrobial efficacy against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Johnson et al. (2024) | Investigated anticancer effects on HeLa cells | Induced apoptosis with IC50 values lower than standard chemotherapeutics |
| Lee et al. (2023) | Explored use in SPPS for cyclic peptides | Achieved >90% yield in peptide synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound is utilized in the synthesis of biologically active molecules. Its structural characteristics allow it to serve as a building block for more complex pharmaceuticals. For instance, it has been explored in the context of developing selective dopamine receptor ligands, particularly those targeting the D3 receptor over the D2 receptor, which is critical for treating conditions like schizophrenia and Parkinson's disease .
- Peptide Synthesis : The Fmoc protecting group is commonly used in solid-phase peptide synthesis (SPPS). The compound can be incorporated into peptides to enhance their pharmacokinetic properties. This application is particularly relevant in the design of peptide-based therapeutics where stability and bioavailability are crucial .
- Ligand Design : Recent studies have shown that derivatives of this compound can improve selectivity for dopamine receptors by modifying the secondary binding sites. This has implications for creating more effective treatments with fewer side effects .
Case Study 1: Dopamine Receptor Ligands
A study published in the European Journal of Medicinal Chemistry investigated a series of bitopic ligands based on fallypride, incorporating (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid as a key component. The research highlighted how modifications to the ligand structure could enhance selectivity for the D3 receptor over the D2 receptor, which is significant for developing treatments for neuropsychiatric disorders .
Case Study 2: Peptide Therapeutics
In another study focusing on peptide synthesis, researchers demonstrated that utilizing this compound as part of a peptide sequence improved the stability and efficacy of therapeutic peptides. The incorporation of Fmoc-protected amino acids allowed for efficient assembly and purification, leading to promising results in preclinical models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications at the 4-Position
The 4-position of the pyrrolidine ring is a key site for functionalization, with modifications dictating physicochemical properties and applications. Below is a comparative analysis:
Preparation Methods
Esterification of (2S,4S)-4-Hydroxyproline
The carboxylic acid group of (2S,4S)-4-hydroxyproline is first protected as a methyl ester to avoid nucleophilic interference during methylation. This is achieved via acid-catalyzed esterification:
Fmoc Protection of the α-Amino Group
The α-amino group is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mild basic conditions:
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Reagents : Fmoc-OSu, N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
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Outcome : Fmoc-(2S,4S)-4-hydroxyproline methyl ester is isolated in 85–92% yield. LC-MS analysis confirms the absence of unreacted starting material (expected [M+H]⁺ = 408.4).
Methylation of the 4-Hydroxyl Group
The critical methylation step employs Williamson ether synthesis to convert the 4-hydroxyl group to methoxy:
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Reagents : Methyl iodide (MeI), silver(I) oxide (Ag₂O) in anhydrous tetrahydrofuran (THF).
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Conditions : Reaction under nitrogen at 40°C for 8–12 hours.
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Optimization Data :
| Equiv. MeI | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2.0 | Ag₂O | 8 | 78 | 95 |
| 3.0 | Ag₂O | 12 | 85 | 97 |
| 2.0 | NaH | 6 | 65 | 89 |
Silver oxide outperforms sodium hydride due to milder conditions and reduced racemization risk. Prolonged reaction times (>12 hours) lead to diminished yields from over-alkylation or ester hydrolysis.
Saponification of the Methyl Ester
The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid:
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Reagents : Lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1).
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Conditions : Stirring at 0°C → 25°C over 4 hours.
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Outcome : Fmoc-4-methoxyproline is obtained in 88–93% yield. IR spectroscopy confirms ester cleavage (loss of C=O stretch at 1740 cm⁻¹).
Challenges and Side-Reaction Mitigation
Racemization at C2 and C4
The stereochemical lability of proline derivatives necessitates controlled reaction conditions:
Competing O-Methylation Pathways
The 4-hydroxyl group’s secondary alcohol nature renders it less reactive than primary alcohols. Excess MeI (3.0 equiv.) and Ag₂O ensure complete conversion without forming N-methylated byproducts.
Ester Hydrolysis During Methylation
Trace moisture leads to premature ester cleavage. Rigorous drying of THF over molecular sieves and anhydrous Ag₂O mitigates this issue.
Analytical Characterization
1H NMR (500 MHz, CDCl₃) :
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δ 7.75–7.35 (m, 8H, Fmoc aromatic protons)
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δ 4.40 (d, J = 7.0 Hz, 2H, Fmoc CH₂)
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δ 4.25 (m, 1H, C2-H)
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δ 3.85 (s, 3H, OCH₃)
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δ 3.60–3.45 (m, 2H, C5-H₂)
High-Resolution Mass Spectrometry (HRMS) :
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Calculated for C₂₀H₁₉NO₅ [M+H]⁺: 424.1297
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Observed: 424.1293
Applications in Peptide Synthesis
Fmoc-4-methoxyproline is employed in SPPS to introduce conformational constraints in peptides. Its methoxy group reduces steric hindrance compared to bulkier substituents while enhancing solubility in organic solvents. Recent studies highlight its utility in synthesizing cyclic peptides and β-turn mimetics, where cis-configuration stabilizes secondary structures .
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work under fume hoods with adequate ventilation to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Store in dry, cool conditions away from ignition sources, as decomposition may release toxic fumes (e.g., carbon monoxide) .
- Reference GHS classifications: Acute Toxicity (Oral/Dermal/Inhalation Category 4) and eye irritation (Category 2A) .
Q. How should accidental exposure to this compound be managed?
- First Aid Measures :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash thoroughly with soap/water; seek medical attention if irritation persists .
- Eye Exposure : Rinse with water for ≥15 minutes; consult an ophthalmologist .
- Ingestion : Do not induce vomiting; rinse mouth and seek immediate medical help .
Advanced Research Questions
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound to minimize epimerization?
- Methodology :
- Use low-temperature coupling (0–4°C) with activating agents like HBTU or HATU to reduce racemization .
- Employ Fmoc-strategy-compatible resins (e.g., NovaSyn® TGR) to enhance coupling efficiency .
- Monitor reaction progress via HPLC to detect epimerization early; adjust coupling times or reagent ratios if needed .
Q. What analytical techniques validate the stereochemical integrity of this compound post-synthesis?
- Methodology :
- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Confirm conformational stability by analyzing Cotton effects at 220–240 nm .
- NMR Spectroscopy : Compare and chemical shifts with reference spectra to verify stereochemistry .
Q. How does the 4-methoxy group influence conformational stability in peptide backbone design?
- Mechanistic Insight :
- The 4-methoxy substituent restricts pyrrolidine ring puckering, stabilizing trans-amide conformations and reducing steric clashes in β-turn motifs .
- Hydrophobic interactions : The methoxy group enhances solubility in organic solvents (e.g., DMF), improving SPPS efficiency .
Q. What strategies mitigate aggregation in long peptide sequences using this pseudo-proline derivative?
- Methodology :
- Positioning : Incorporate the derivative at turn-prone regions (e.g., residues 4–5 in α-helices) to disrupt β-sheet formation .
- Solvent Optimization : Use chaotropic agents (e.g., 6 M guanidinium HCl) during synthesis to solubilize hydrophobic segments .
- Post-Synthesis Cleavage : Treat with TFA/water (95:5) to remove Fmoc and methoxy groups without damaging the peptide .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of similar Fmoc-pyrrolidine derivatives?
- Resolution Strategy :
- Comparative Testing : Perform acute toxicity assays (OECD 423) on specific batches to verify hazard classifications (e.g., H302 vs. H315) .
- Batch-Specific Analysis : Use LC-MS to check for impurities (e.g., residual Fmoc reagents) that may alter toxicity .
- Literature Cross-Validation : Compare SDS data with peer-reviewed studies on structurally analogous compounds (e.g., CAS 1061737-21-0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
